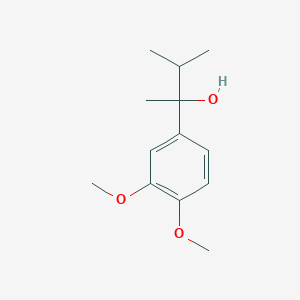

2-(3,4-Dimethoxyphenyl)-3-methylbutan-2-ol

Description

2-(3,4-Dimethoxyphenyl)-3-methylbutan-2-ol is a tertiary alcohol featuring a 3,4-dimethoxyphenyl group attached to a branched aliphatic chain. The compound’s structure combines aromatic methoxy substituents with a sterically hindered alcohol moiety, which may influence its physicochemical properties and biological interactions.

Properties

IUPAC Name |

2-(3,4-dimethoxyphenyl)-3-methylbutan-2-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20O3/c1-9(2)13(3,14)10-6-7-11(15-4)12(8-10)16-5/h6-9,14H,1-5H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBBNELSKPFMPAN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C)(C1=CC(=C(C=C1)OC)OC)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-Dimethoxyphenyl)-3-methylbutan-2-ol typically involves the following steps:

Starting Material: The synthesis often begins with 3,4-dimethoxybenzaldehyde.

Grignard Reaction: The aldehyde is subjected to a Grignard reaction with a suitable Grignard reagent, such as methylmagnesium bromide, to form the corresponding alcohol.

Hydrolysis: The intermediate is then hydrolyzed to yield 2-(3,4-Dimethoxyphenyl)-3-methylbutan-2-ol.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods, such as:

Catalytic Hydrogenation: Using catalysts like palladium on carbon to reduce intermediates.

Continuous Flow Chemistry: Employing continuous flow reactors to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-Dimethoxyphenyl)-3-methylbutan-2-ol can undergo various chemical reactions, including:

Oxidation: The alcohol group can be oxidized to a ketone using oxidizing agents like chromium trioxide or PCC (Pyridinium chlorochromate).

Reduction: The compound can be reduced to the corresponding hydrocarbon using reducing agents such as lithium aluminum hydride.

Substitution: The methoxy groups can participate in nucleophilic substitution reactions, often under acidic or basic conditions.

Common Reagents and Conditions

Oxidation: Chromium trioxide in acetic acid.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Sodium hydride in DMF (Dimethylformamide).

Major Products Formed

Oxidation: 2-(3,4-Dimethoxyphenyl)-3-methylbutan-2-one.

Reduction: 2-(3,4-Dimethoxyphenyl)-3-methylbutane.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(3,4-Dimethoxyphenyl)-3-methylbutan-2-ol has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Investigated for its potential use in drug development, particularly in the synthesis of compounds with therapeutic effects.

Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism by which 2-(3,4-Dimethoxyphenyl)-3-methylbutan-2-ol exerts its effects can vary depending on its application. In biological systems, it may interact with specific enzymes or receptors, influencing biochemical pathways. The methoxy groups can enhance its lipophilicity, facilitating its interaction with lipid membranes and potentially altering cellular functions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

3-(3,4-Dimethoxyphenyl)butan-2-one (CAS 4156-24-5)

- Structural Difference: Replaces the tertiary alcohol (-OH) group with a ketone (-C=O) at the 2-position of the butanone backbone.

- Ketones are generally more electrophilic, which may influence interactions with biological targets.

2-(4-Methoxy-3,5-dimethylphenyl)-3,3-dimethylbutan-2-ol (CAS 2969415-89-0)

- Structural Difference : Features additional methyl groups at the 3,5-positions of the aromatic ring and a geminal dimethyl group on the aliphatic chain.

- Implications : Increased steric hindrance and lipophilicity may enhance membrane permeability but reduce solubility in aqueous media. The altered substitution pattern on the phenyl ring could modulate receptor binding or metabolic stability.

Curcumin Analogs with 3,4-Dimethoxyphenyl Groups

- Examples: (E)-2-(3,4-dimethoxybenzylidene)-5-((E)-3-(3,4-dimethoxyphenyl)acryloyl)cyclopentanone (3e) ().

- Structural Difference: Incorporates a conjugated α,β-unsaturated ketone system and cyclopentanone/pentanone rings.

- Key Activities: Antioxidant Capacity: Strong free radical scavenging due to methoxy groups stabilizing phenolic radicals . Enzyme Inhibition: ACE inhibition (IC₅₀ values comparable to captopril) and tyrosinase/HIV-1 protease inhibition . Low Cytotoxicity: Non-toxic to normal human lung cells .

Lignin Model Compounds

- Examples: 2-(2-methoxyphenoxy)-1-(3,4-dimethoxyphenyl)ethanol ().

- Structural Difference : Contains a β-O-4 ether linkage and a secondary alcohol.

- Reactivity: Rapid β-O-4 bond cleavage under mild alkaline conditions (0.5 mol/L KOtBu at 30°C), facilitated by α-hydroxy group dissociation . The presence of a ketone (e.g., in 2-(2-methoxyphenoxy)-1-(3,4-dimethoxyphenyl)ethanone) accelerates cleavage compared to alcohols .

Antioxidant and Enzyme Inhibition

- Curcumin Analogs : Methoxy groups enhance electron donation, improving radical scavenging. Derivatives like 3e and 3d exhibit dual antioxidant and enzyme inhibitory profiles .

- Target Compound : The tertiary alcohol in 2-(3,4-dimethoxyphenyl)-3-methylbutan-2-ol may lack the conjugated system required for potent antioxidant activity but could interact with enzymes via hydrogen bonding.

Toxicity

- Curcumin Analogs: Non-toxic in vitro ().

- Triazole Derivatives : Computer-predicted low acute toxicity for 3,4-dimethoxyphenyl-substituted triazoles ().

Chemical Stability

- Lignin Models: Alkaline stability is highly structure-dependent. Alcohol-containing analogs (e.g., 2-(2-methoxyphenoxy)-1-(3,4-dimethoxyphenyl)ethanol) undergo slower cleavage than ketones .

Data Tables

Table 1: Structural and Functional Comparison of Selected Compounds

Biological Activity

2-(3,4-Dimethoxyphenyl)-3-methylbutan-2-ol is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biochemical properties, mechanisms of action, and various biological effects, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a dimethoxy-substituted phenyl group attached to a tertiary alcohol structure. Its formula can be summarized as follows:

- Chemical Formula: CHO

- Molecular Weight: 210.27 g/mol

The biological activity of 2-(3,4-Dimethoxyphenyl)-3-methylbutan-2-ol primarily involves its interaction with neurotransmitter systems and various biochemical pathways:

- Neurotransmitter Interaction: The compound has shown to modulate the activity of serotonin (5-HT) and nitric oxide (NO) pathways, influencing smooth muscle contractility and neurotransmission.

- Enzyme Interaction: It acts as a substrate for several enzymes, leading to the production of reactive intermediates that exert biological effects. Its methoxy groups enhance its reactivity and binding affinity.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of 2-(3,4-Dimethoxyphenyl)-3-methylbutan-2-ol. It has demonstrated effectiveness against various bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 62.5 µg/mL |

| Staphylococcus aureus | 78.12 µg/mL |

| Enterococcus faecalis | 70 µg/mL |

These findings suggest its potential as an alternative treatment for antibiotic-resistant infections .

Antioxidant Activity

The compound also exhibits antioxidant properties, which are critical in mitigating oxidative stress-related diseases. Its ability to scavenge free radicals has been quantified through various assays, indicating a significant reduction in oxidative markers in treated cell lines.

Case Studies

- Study on Smooth Muscle Contractility : In vitro experiments demonstrated that 2-(3,4-Dimethoxyphenyl)-3-methylbutan-2-ol modulated the contractile activity of gastric smooth muscle cells by enhancing nitric oxide synthesis via neuronal nitric oxide synthase (nNOS) pathways.

- Antiproliferative Effects : In a study assessing its effects on cancer cell lines, the compound showed promising results in inhibiting the proliferation of HeLa cells with an IC50 value of approximately 226 µg/mL, indicating its potential role in cancer therapy .

Safety and Toxicity

While the compound exhibits beneficial biological activities, safety assessments are crucial. Preliminary toxicity studies have indicated moderate toxicity levels; therefore, further investigation into its safety profile is necessary before clinical applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.